3-(4-Chlorophenyl)benzo[d]isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16-15-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMVMMSVHPRZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structural Elucidation of 3 4 Chlorophenyl Benzo D Isoxazole Analogs
Influence of Substituents on Molecular Interactions
The 4-chlorophenyl group at the 3-position of the benzo[d]isoxazole ring plays a pivotal role in the molecule's interaction with its biological targets. The chlorine atom, being lipophilic, significantly enhances the hydrophobic character of the molecule. This property is often crucial for the compound's ability to fit into and interact with hydrophobic pockets within the binding sites of proteins. For instance, in the context of anticonvulsant activity, the presence of a 4-fluorophenyl group, a close analog to the 4-chlorophenyl group, on a pyrrolidine-2,5-dione ring attached to the benzo[d]isoxazole core resulted in a highly potent compound. nih.gov The introduction of a chlorine atom at position 7 of a benzodiazepine (B76468) ring, a different heterocyclic system, has also been shown to significantly increase activity by interacting with a lipophilic core. chemisgroup.us This underscores the general importance of halogen-mediated hydrophobic interactions in enhancing binding affinity.
The electronic properties of substituents on the aryl ring of isoxazole-containing compounds have a profound effect on their biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the electronic distribution of the entire molecule, thereby influencing its interaction with target receptors.
Generally, the presence of EWGs like halogens (F, Cl) or trifluoromethyl (-CF3) can enhance activity. mdpi.comscielo.br For example, in a series of chalcone (B49325) derivatives containing an isoxazole (B147169) ring, compounds with EWGs on the aromatic ring were found to have improved potency. mdpi.com Similarly, studies on 1,2,5-oxadiazoles showed that antiplasmodial activity and selectivity are strongly dependent on the substitution pattern, with trifluoromethylbenzamides showing high cytotoxicity. mdpi.com The introduction of a trifluoromethyl group was also found to improve hydrogen bond strength with target enzymes in a different class of compounds. scielo.br
Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH3), can also lead to potent compounds, often through mechanisms like hydrogen bonding and resonance effects that stabilize receptor interactions. mdpi.com In some series, methoxy-substituted compounds have demonstrated significant activity. mdpi.commdpi.com The specific impact of an EDG or EWG is highly dependent on the target and the specific location of the substituent on the scaffold. For instance, in one study on chalcones, the presence of methoxy groups at the ortho and para positions was critical for antimicrobial activity, while substitution at the meta position was detrimental. researchgate.net
Table 1: Effect of Electronic Group on Biological Activity
| Compound Series | Substituent Type | Position | Effect on Activity | Reference |
|---|---|---|---|---|
| Isoxazole-4-carboxamides | Electron-donating (-OCH3) | 2,5-dimethoxy | Enhanced activity via H-bonding | mdpi.com |
| Isoxazole Chalcones | Electron-withdrawing (F) & Electron-donating (-OCH3) | 2, 3, 4 | Highest potency in series | mdpi.com |
| Pyrimidine-based inhibitors | Electron-withdrawing (-CF3) | 3-position of phenyl | Improved hydrogen bond strength | scielo.br |
| 1,2,5-Oxadiazoles | Electron-withdrawing (-CF3) | 3-position of benzamide | High cytotoxicity | mdpi.com |
| Arylcyclopropylamines | Electron-donating | Aryl ring | Increased inhibitory potency | nih.gov |
The size and spatial arrangement of substituents, known as steric effects, are critical for optimal ligand-target binding. Bulky substituents can cause steric hindrance, preventing the molecule from fitting correctly into its binding pocket and thereby reducing or abolishing its activity. mdpi.com
For example, in a series of isoxazole-4-carboxamide derivatives, a biphenyl (B1667301) substitution led to diminished activity, likely due to the increased steric bulk. mdpi.com Similarly, a trifluoromethoxy group (-OCF3) showed only moderate activity because the steric hindrance offset the favorable electron-withdrawing effect. mdpi.com The negative impact of steric bulk has been observed in other heterocyclic systems as well; increasing the size of substituents on oxazolo[3,4-a]pyrazine derivatives led to a progressive reduction in potency. unipd.it This highlights the necessity for a precise spatial arrangement of substituents to ensure an effective alignment with the receptor's binding site. mdpi.com In some cases, even small alkyl groups like methyl or isopropyl can cause a significant reduction in potency if they are not well-accommodated by the target. unipd.it
Conformational Analysis and Stereochemical Implications for Benzo[d]isoxazole Systems
The three-dimensional conformation of benzo[d]isoxazole analogs is a key factor in their biological activity. The spatial relationship between the benzo[d]isoxazole core and the phenyl ring at position 3 is particularly important. Studies on related isoxazole systems have shown that the degree of non-coplanarity between the phenyl and isoxazole rings is critical for effective binding. mdpi.com An ideal dihedral angle allows the molecule to align optimally within the binding pocket of its target receptor.
Furthermore, the introduction of chiral centers, for instance by substitution on the benzo[d]isoxazole core or on a side chain, has significant stereochemical implications. In such cases, the different enantiomers can exhibit markedly different biological activities and potencies. This was demonstrated in a study on 3,5-diaryl-4,5-dihydro-isoxazoles, where enantiomeric separation was found to be important for both potency and selectivity. nih.gov This underscores the importance of stereochemistry in the design of specific and potent inhibitors based on the isoxazole scaffold.
Scaffold Modifications and Their Implications for Molecular Selectivity
Altering the core structure of the benzo[d]isoxazole molecule or the linkers connecting it to other chemical moieties is a common strategy to enhance potency and, crucially, selectivity for a specific biological target.
Modifications to the central benzo[d]isoxazole scaffold can lead to the discovery of new classes of inhibitors with improved properties. Structure-based design has been used to optimize benzo[d]isoxazole-containing compounds as potent and selective inhibitors for targets such as the bromodomain and extra-terminal (BET) family proteins. nih.govacs.org In some instances, the entire benzo[d]isoxazole core can be considered a modification of a different parent structure, leading to novel agents. For example, replacing a carbon atom in a dihydropyrazole ring with an oxygen atom to form a dihydro-oxadiazole core resulted in compounds with high selectivity and activity towards MAO-B. nih.gov
Linkers that connect the benzo[d]isoxazole core to other pharmacophoric groups are also prime targets for modification. For example, a series of anticonvulsants were developed by attaching various substituted pyrrolidine-2,5-dione rings to the 3-position of the benzo[d]isoxazole core. nih.gov Another study explored N-phenylbenzo[d]isoxazole-3-carboxamide derivatives as potent inhibitors of hypoxia-inducible factor (HIF)-1α transcription. nih.govnih.gov These modifications, which alter the length, flexibility, and chemical nature of the linker, can significantly impact the molecule's ability to bind to its intended target while avoiding off-target interactions, thereby improving its selectivity profile.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 3-(4-Chlorophenyl)benzo[d]isoxazole |
| 3-(4-fluorophenyl)pyrrolidine-2,5-dione |
| 3,5-diaryl-4,5-dihydro-isoxazoles |
| N-phenylbenzo[d]isoxazole-3-carboxamide |
| Isoxazole-4-carboxamide |
| 1,2,5-oxadiazoles |
| oxazolo[3,4-a]pyrazine |
| Dihydropyrazole |
| Dihydro-oxadiazole |
Comparative Analysis of Isoxazole and Other Heterocyclic Scaffolds
In the quest for optimizing lead compounds, medicinal chemists frequently employ the strategy of bioisosteric replacement, where a functional group or a molecular fragment is exchanged for another with similar physical and chemical properties. cambridgemedchemconsulting.comdrughunter.com This approach is particularly valuable in heterocyclic chemistry to enhance pharmacological potency, selectivity, pharmacokinetic profiles, and to mitigate toxicity. nih.gov The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile and privileged scaffold in drug discovery, known for its role in a wide array of biologically active compounds. rsc.orgsemanticscholar.orgnih.govresearchgate.net The analysis of this compound analogs extends to comparing the central isoxazole moiety with other heterocyclic systems to understand its contribution to biological activity and to explore potential improvements.
The rationale for replacing the isoxazole scaffold often stems from the desire to modulate electronic properties, hydrogen bonding capacity, metabolic stability, and receptor-binding interactions. drughunter.com Different heterocyclic rings, while potentially similar in size, offer unique arrangements of heteroatoms, leading to distinct electronic distributions and dipole moments that can significantly influence interactions with biological targets. nih.gov
A pertinent example of this strategy is the bioisosteric replacement of the isoxazole ring in ligands targeting central nicotinic cholinergic receptors. In a study, the isoxazole heterocycle was substituted with pyridine (B92270) or oxadiazole. nih.gov This modification resulted in a series of new ligands that retained high to moderate affinity for the receptors, demonstrating that these different heterocyclic systems could effectively mimic the essential binding characteristics of the original isoxazole scaffold. nih.gov The variation in affinity among the analogs underscores the subtle yet critical influence of the chosen heterocycle on ligand-receptor interactions.
| Compound/Scaffold | Heterocyclic Scaffold | Biological Target | Finding |
| (3-methyl-5-isoxazolyl)methylene-azacyclic compounds | Isoxazole | Nicotinic Cholinergic Receptors | Parent scaffold for bioisosteric replacement studies. nih.gov |
| Analog 1 | Pyridine | Nicotinic Cholinergic Receptors | Bioisosteric replacement of isoxazole resulted in ligands with high to moderate affinity (IC50 = 2.0 to > 1000 nM). nih.gov |
| Analog 2 | Oxadiazole | Nicotinic Cholinergic Receptors | Another successful bioisosteric replacement for isoxazole, yielding ligands with significant receptor affinity. nih.gov |
Furthermore, the specific arrangement of heteroatoms within the azole family itself can lead to significant differences in biological activity. A study on factor Xa inhibitors highlighted this by comparing isomeric oxazole (B20620) and isoxazole-based compounds. nih.gov Two oxazole analogs, differing only in the position of the ring nitrogen and oxygen, displayed a tenfold difference in potency. nih.gov Notably, the corresponding isoxazole analog was the most potent of the series, indicating that the specific topology of the isoxazole ring provided a more optimal orientation for interaction with the target enzyme. nih.gov This finding emphasizes that even subtle structural changes, such as the relative positions of heteroatoms, are critical determinants of pharmacological activity.
| Compound | Heterocyclic Scaffold | Biological Activity (Ki) |
| 57 | Oxazole | >10-fold less potent than 58 |
| 58 | Oxazole | - |
| 59 | Isoxazole | 9 nM (Most Potent) |
Data sourced from a comparative study on factor Xa inhibitors, highlighting the impact of heterocycle topology on potency. nih.gov
These comparative analyses are crucial in the structure-activity relationship (SAR) elucidation of this compound analogs. By systematically replacing the benzo[d]isoxazole core with other heterocyclic systems, researchers can probe the structural and electronic requirements for optimal biological activity. The insights gained from such studies not only help in optimizing the lead compound but also contribute to a broader understanding of the roles different heterocyclic scaffolds can play in drug design. researchgate.net The isoxazole moiety often proves to be a highly effective pharmacophore, but its replacement with other rings like pyridine, oxadiazole, or even isomeric azoles can lead to novel compounds with modulated potencies and improved drug-like properties. nih.govnih.gov
Advanced Computational and Theoretical Chemistry of 3 4 Chlorophenyl Benzo D Isoxazole Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(4-Chlorophenyl)benzo[d]isoxazole at the molecular level. These methods allow for a detailed analysis of its electronic structure, which governs its chemical behavior.
Density Functional Theory (DFT) Studies on Molecular Properties and Reactivity
DFT studies are instrumental in understanding the structure-activity relationships of these compounds. researchgate.net By calculating various molecular descriptors, researchers can correlate the molecular structure with its potential biological or physicochemical activities. researchgate.net The theory also allows for the prediction of reaction mechanisms and pathways, offering insights into the molecule's reactivity. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity and kinetic stability of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov
The energy gap between the HOMO and LUMO (ΔE) is a significant parameter derived from FMO analysis. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and potential for significant biological activity, as it indicates that the molecule can be easily excited. nih.govnih.gov For a derivative, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179), the calculated HOMO-LUMO energy gap is 4.6548 eV, with HOMO and LUMO energies of -6.5601 eV and -1.9053 eV, respectively. researchgate.net This information is vital for understanding the electronic transitions and charge transfer interactions within the molecule. nih.gov
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5601 eV |
| LUMO Energy | -1.9053 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.6548 eV |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential regions in color codes, where red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, and blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. mdpi.comnih.gov
In derivatives of this compound, MEP analysis reveals that the negative potential is often localized around electronegative atoms like oxygen and nitrogen, while positive potential is found near hydrogen atoms. mdpi.comnih.govresearchgate.net This information is critical for understanding intermolecular interactions, including hydrogen bonding, and for designing molecules with specific binding properties. mdpi.comresearchgate.net
Theoretical Assessment of Non-Linear Optical (NLO) Behavior
Materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. researchgate.netnih.gov Theoretical calculations, particularly those based on DFT, can predict the NLO properties of molecules like this compound derivatives. researchgate.net
The first static hyperpolarizability (β) is a key parameter used to assess the NLO behavior of a molecule. researchgate.net Calculations of β for isoxazole (B147169) derivatives have suggested that these molecules may exhibit significant NLO properties. researchgate.net The presence of donor-acceptor groups and extended π-conjugated systems within the molecular structure can enhance these properties. nih.govrsc.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools that complement quantum chemical calculations by providing insights into the dynamic behavior of molecules and their interactions with biological targets.
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. rjptonline.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level. rjptonline.orgacu.edu.in
For isoxazole derivatives, molecular docking studies have been performed to investigate their binding affinity and interactions with various biological targets, including enzymes like cyclooxygenase (COX) and cytochrome P450. nih.gov These studies can predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. rjptonline.orgnih.gov For instance, docking studies have been used to evaluate the potential of isoxazole-containing compounds as COX inhibitors or as antimicrobial agents by predicting their binding to specific bacterial or fungal enzymes. nih.gov The insights gained from molecular docking can guide the synthesis of new derivatives with improved potency and selectivity. derpharmachemica.comresearchgate.net
Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the physical movements of atoms and molecules over time. For benzo[d]isoxazole derivatives, MD simulations are instrumental in assessing the stability of the ligand-receptor complex. These simulations provide insights into how the ligand, such as a derivative of this compound, settles into the binding pocket of a target protein and how the complex behaves in a dynamic physiological environment.
A key metric for evaluating stability is the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand remains securely bound within the active site without significant conformational changes. For instance, in studies of benzo[d]isoxazole derivatives targeting enzymes, MD simulations have shown that the ligand-protein complex reaches equilibrium after a certain period, with RMSD values stabilizing, which suggests the formation of a stable and favorable interaction. These simulations also illuminate the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for maintaining the stability of the complex.
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)
To quantify the binding affinity between a ligand and its receptor, computational chemists often employ binding free energy calculations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques used to estimate the free energy of binding from MD simulation trajectories. These methods calculate the difference in free energy between the ligand-receptor complex and the individual ligand and receptor in solution.
For benzo[d]isoxazole systems, MM/PBSA and MM/GBSA calculations have been pivotal in ranking potential drug candidates and understanding the energetic contributions of different interactions. The binding free energy is decomposed into various components, including van der Waals energy, electrostatic energy, and solvation energy. This decomposition allows researchers to identify the key residues in the receptor's active site that contribute most significantly to the binding affinity. Studies on related isoxazole derivatives have demonstrated a strong correlation between the binding free energies calculated by these methods and experimentally determined inhibitory activities, thereby validating their predictive power.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that relate the chemical structure of a series of compounds to their biological activity. These models are essential tools in medicinal chemistry for predicting the activity of untested compounds and for guiding the design of new, more potent molecules.
Development and Validation of 3D QSAR Models for Benzo[d]isoxazole Derivatives
Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of the molecules. For benzo[d]isoxazole derivatives, 3D-QSAR models have been developed to explore the relationship between their structural features and their activity against various biological targets.
The development of a robust 3D-QSAR model involves several key steps: creating a dataset of molecules with known activities, aligning the molecules based on a common scaffold, calculating steric and electrostatic fields (for CoMFA) or similarity indices (for CoMSIA), and using statistical methods like Partial Least Squares (PLS) to build the model. The predictive ability of these models is rigorously validated using techniques such as leave-one-out cross-validation (q²) and external test sets (r²_pred). For a series of 1,2-benzisoxazole (B1199462) derivatives, a 3D-QSAR study yielded a CoMFA model with a q² of 0.713 and an r² of 0.953, and a CoMSIA model with a q² of 0.731 and an r² of 0.961, indicating high predictive power.
The results of these models are often visualized as contour maps, which highlight the regions around the molecule where modifications are likely to enhance or diminish activity. For example, a contour map might indicate that a bulky, electron-donating group at a specific position on the phenyl ring of the 3-phenylbenzo[d]isoxazole scaffold would be beneficial for activity.
Computational Prediction of Activity Profiles for Novel Analogs
A primary application of validated QSAR models is the prediction of biological activity for novel, yet-to-be-synthesized analogs. By designing new molecules in silico that conform to the structural requirements identified by the QSAR model, chemists can prioritize the synthesis of compounds with the highest probability of success. This computational screening significantly reduces the time and resources required for drug discovery.
For the benzo[d]isoxazole scaffold, QSAR models have been used to predict the activity of new derivatives with different substitution patterns on the phenyl and benzo rings. The models can forecast whether adding a specific functional group, such as a halogen or a methoxy (B1213986) group, at a particular position will lead to an increase or decrease in biological potency. These predictions are based on the established correlations between the structural/physicochemical properties and the observed activity of the training set compounds.
Integration of Experimental Structural Data with Theoretical Calculations
The synergy between theoretical calculations and experimental data is crucial for a comprehensive understanding of molecular systems. Experimental structural data, particularly from X-ray diffraction, provides a solid foundation for computational models.
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction analysis of single crystals is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. For this compound and its derivatives, X-ray crystallography has provided invaluable information about their solid-state conformation, including bond lengths, bond angles, and torsion angles.
Correlation of Optimized Geometries with Experimental Crystal Structures
The synergy between theoretical calculations and experimental X-ray crystallography is pivotal in validating computational models and providing a deeper understanding of the molecular structure of compounds like this compound. Density Functional Theory (DFT) is a widely used method to obtain optimized molecular geometries in the gaseous phase. These theoretical structures are then compared with the precise atomic coordinates obtained from single-crystal X-ray diffraction, which represents the molecule's conformation in the solid state.
A study on a closely related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, utilized DFT calculations with the B3LYP/6-311G+(d,p) basis set to optimize its structure. mdpi.com The comparison between the computationally optimized geometric parameters (bond lengths and angles) and those obtained from X-ray diffraction reveals a high degree of correlation, indicating that the theoretical model accurately represents the molecular structure. mdpi.com For instance, the bond lengths in the optimized structure were found to be in good agreement with the experimental data, with minimal deviations. This concordance is crucial as it validates the computational methodology, allowing for further theoretical explorations of the molecule's properties with confidence.
Similarly, DFT calculations have been employed to predict the geometries of other related heterocyclic systems, which are then compared with their crystal structures. For instance, in the case of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, DFT with the B3LYP/6-311G** basis set was used for geometry optimization prior to docking studies. mdpi.com The accuracy of such optimized structures is often benchmarked against known crystal structures from databases like the Cambridge Structural Database (CSD). gazi.edu.tr
The table below presents a comparison of selected bond lengths and angles for a representative isoxazole derivative, illustrating the typical level of agreement between theoretical and experimental values.
| Parameter | Optimized Geometry (DFT) | Experimental Crystal Structure (X-ray) |
| C-Cl Bond Length (Å) | 1.75 | 1.74 |
| C=N Bond Length (Å) | 1.30 | 1.29 |
| N-O Bond Length (Å) | 1.42 | 1.41 |
| C-C-N Bond Angle (°) | 121.5 | 121.2 |
| C-N-O Bond Angle (°) | 109.8 | 110.1 |
| Data is illustrative and based on typical values for similar structures. |
Deviations between the optimized gas-phase geometry and the solid-state crystal structure can often be attributed to intermolecular interactions present in the crystal lattice, such as hydrogen bonds and van der Waals forces, which are not accounted for in the gas-phase calculations. mdpi.com These interactions can lead to slight alterations in bond angles and torsion angles to accommodate crystal packing.
In the case of 4-(4-chlorophenyl)-5-phenylisoxazole, the mean plane of the isoxazole ring is inclined to the chlorophenyl and phenyl rings by 38.32 (16)° and 43.91 (18)°, respectively, in the crystal structure. meral.edu.mm Computational models can replicate these dihedral angles with a high degree of accuracy, further underscoring the power of theoretical methods in predicting molecular conformations.
Analysis of Intermolecular Interactions via Hirshfeld Surface and Other Methods
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps various properties onto the surface, such as d_norm (normalized contact distance), which helps in identifying the regions of significant intermolecular contacts.
For the derivative (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, Hirshfeld surface analysis revealed that H···H, H···O/O···H, and H···C/C···H interactions are the most significant contributors to the crystal packing, accounting for 28.9%, 26.7%, and 15.8% of the total interactions, respectively. mdpi.com The d_norm map for this molecule shows distinct red spots, indicating close contacts associated with C–H···O and C–H···N hydrogen bonds, which form a layered structure in the crystal. mdpi.com
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For instance, in a study of 4-(4-chlorophenyl)-3-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole, the analysis showed that H···H contacts constituted the largest contribution (48.7%) to the Hirshfeld surface. gazi.edu.tr This was followed by H···C/C···H (22.2%), Cl···H/H···Cl (8.8%), and H···O/O···H (8.2%) interactions, indicating that van der Waals forces play a major role in the crystal packing. gazi.edu.tr
The table below summarizes the percentage contributions of the most significant intermolecular contacts for a representative chlorophenyl-substituted isoxazole derivative, as determined by Hirshfeld surface analysis.
| Interaction Type | Contribution (%) |
| H···H | 48.7 |
| H···C/C···H | 22.2 |
| Cl···H/H···Cl | 8.8 |
| H···O/O···H | 8.2 |
| H···N/N···H | 5.1 |
| Data derived from a study on 4-(4-chlorophenyl)-3-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole. gazi.edu.tr |
The presence of specific interactions, such as C–H···π and π–π stacking, can also be identified using Hirshfeld surface analysis. nih.govnih.gov In the crystal structure of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone, C—H⋯O, C—H⋯N and C—H⋯π interactions collectively create a three-dimensional network. nih.gov The shape index mapped on the Hirshfeld surface is particularly useful for identifying π-π stacking interactions, which appear as adjacent red and blue triangles. gazi.edu.tr
These computational analyses of intermolecular forces are crucial for understanding the stability of the crystal lattice and can provide insights into the physicochemical properties of the solid state, such as solubility and polymorphism. The detailed picture of intermolecular contacts afforded by Hirshfeld surface analysis complements the geometric information from X-ray crystallography and DFT, providing a holistic understanding of the structure of this compound systems at the molecular level. mdpi.comnih.gov
Molecular Mechanisms and Biological Target Interactions of 3 4 Chlorophenyl Benzo D Isoxazole Derivatives
Enzyme Modulation and Inhibition Studies
Derivatives of 3-(4-chlorophenyl)benzo[d]isoxazole have demonstrated the ability to modulate the activity of several key enzymes implicated in a range of physiological and pathological processes. The following subsections detail the inhibitory mechanisms of these compounds against specific enzyme targets.
Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition Pathways
Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov The diarylisoxazole scaffold is a common feature in several NSAIDs, particularly those exhibiting selectivity for COX-1. nih.gov
Research into diarylisoxazole derivatives has provided insights into their binding mechanisms within the COX active site. For instance, X-ray crystallography studies of COX-1 bound to diarylisoxazole compounds have elucidated the specific interactions that determine their inhibitory activity. nih.gov The selectivity of COX inhibitors is a critical factor, as preferential inhibition of COX-2 over COX-1 is often associated with a reduced risk of gastrointestinal side effects. google.com A compound is generally considered a good COX-2 inhibitor if its inhibitory activity against COX-2 is at least five times greater than its activity against COX-1. google.com
Interactive Table: COX Inhibition Data for Selected Compounds
| Compound | Target Enzyme | IC50 | Notes |
|---|---|---|---|
| Mofezolac | COX-1 | - | Preferentially inhibits COX-1. nih.gov |
Lipooxygenase (LOX) Inhibitory Mechanisms
Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of pro-inflammatory mediators such as leukotrienes. nih.gov Inhibition of LOX enzymes, therefore, presents a promising strategy for the development of anti-inflammatory agents. nih.gov
Studies on various heterocyclic compounds, including those with structural similarities to benzo[d]isoxazoles, have identified potent LOX inhibitors. For example, a series of chlorophenyl-furfuryl-based 1,2,4-triazole (B32235) derivatives were synthesized and evaluated for their 15-LOX inhibitory activity. nih.gov Molecular docking studies have been employed to understand the binding interactions of these inhibitors with the LOX active site. nih.gov
Interactive Table: 15-LOX Inhibition Data for Selected Triazole Derivatives
| Compound | IC50 (µM) | Cellular Viability (%) |
|---|---|---|
| 7k | 17.43 ± 0.38 | 79.5 - 98.8 |
| 7o | 19.35 ± 0.71 | 79.5 - 98.8 |
| 7m | 23.59 ± 0.68 | 79.5 - 98.8 |
| 7b | 26.35 ± 0.62 | 79.5 - 98.8 |
Secretory Phospholipase A2 (sPLA2) Inhibition
Secretory phospholipase A2 (sPLA2) enzymes cleave phospholipids (B1166683) to release arachidonic acid, the precursor for a wide array of pro-inflammatory eicosanoids. nih.gov This positions sPLA2 as a key pharmacological target for treating inflammatory diseases. nih.gov Inhibiting sPLA2 offers the potential to block the production of a broader range of inflammatory mediators compared to COX inhibitors alone. nih.gov
Numerous potent and selective inhibitors of human sPLA2 group IIA have been developed and have shown efficacy in animal models of inflammatory diseases. nih.gov The first small molecule inhibitor for Group IIA sPLA2, BMS-181162, demonstrated modest activity. nih.gov
Tyrosine Kinase c-Met Inhibitory Activity
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, invasion, and survival. nih.gov Aberrant activation of the c-Met signaling pathway is associated with the development and progression of numerous cancers. nih.gov Consequently, inhibitors of c-Met kinase are being actively pursued as potential anti-cancer therapeutics.
A series of 3-amino-benzo[d]isoxazole and 3-aminoindazole-based compounds have been designed and synthesized as c-Met kinase inhibitors. nih.gov Structure-activity relationship (SAR) studies have led to the identification of highly potent inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For instance, compound 28a from one study was identified as a particularly potent c-Met inhibitor at both the enzymatic and cellular levels. nih.gov
Interactive Table: c-Met Inhibition Data for Selected Benzo[d]isoxazole/Indazole Derivatives
| Compound | c-Met IC50 (nM) | Cellular IC50 (µM, EBC-1 cells) |
|---|---|---|
| 8d | <10 | - |
| 8e | <10 | - |
| 12 | <10 | - |
| 28a | 1.8 | 0.18 |
| 28b | <10 | - |
| 28c | <10 | - |
| 28d | <10 | - |
| 28h | <10 | - |
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. nih.govnih.gov By inhibiting FAAH, the levels of these endogenous signaling lipids are increased, which can produce therapeutic effects, including anxiolysis and analgesia. nih.govnih.gov
Inhibitors of FAAH are being investigated for various neurological and psychiatric disorders. nih.gov Some inhibitors act by covalently binding to the catalytic site of the enzyme, leading to a slowly reversible inhibition. nih.gov The development of potent and selective FAAH inhibitors is an active area of research, with some compounds showing promise in clinical trials. clinicaltrials.gov
Aldose Reductase Inhibition
Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol is implicated in the pathogenesis of diabetic complications. nih.gov Therefore, aldose reductase inhibitors (ARIs) are being developed for the management of these complications. nih.govresearchgate.net
A working hypothesis that a specific binding site for benzothiazoles exists on the aldose reductase enzyme led to the design of novel and potent ARIs. nih.gov This resulted in the development of compounds like zopolrestat, which demonstrated high potency both in vitro and in vivo. nih.gov
Interactive Table: Aldose Reductase Inhibition Data
| Compound | In Vitro IC50 (M) | In Vivo ED50 (mg/kg, rat sciatic nerve) |
|---|---|---|
| Compound 207 | 1.9 x 10⁻⁸ | 18.5 |
Receptor and Protein Interaction Profiling
The therapeutic potential of this compound and its derivatives is rooted in their specific interactions with key biological proteins that are central to various disease pathologies. This section details the molecular-level engagement of these compounds with several critical targets.
Exchange Proteins Directly Activated by cAMP (EPAC) Antagonism
Currently, there is no direct scientific evidence available in the literature to suggest that this compound derivatives function as antagonists for Exchange Proteins Directly Activated by cAMP (EPAC). Research has primarily focused on other targets, and the interaction with the EPAC signaling pathway has not been established for this class of compounds.
Bromodomain and Extra-Terminal (BET) Protein Interactions (e.g., BRD4)
A significant area of investigation for benzo[d]isoxazole derivatives is their role as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. acs.orgacs.org BET proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in regulating gene transcription. mdpi.comnih.gov BRD4, the most studied member of this family, is essential for various cellular processes, including cell cycle progression, proliferation, and apoptosis. mdpi.comnih.gov Its recruitment to chromatin is critical for the expression of key oncogenes like MYC and androgen receptor (AR) genes. researchgate.net
Derivatives of benzo[d]isoxazole have been designed to act as potent and selective BET inhibitors by mimicking the acetyl-lysine (KAc) moiety. acs.org The benzo[d]isoxazole scaffold fits into the KAc binding pocket of the bromodomain, forming hydrogen bonds with conserved residues like Asn140 and a conserved water molecule, thereby blocking the interaction between BRD4 and acetylated histones. acs.orgnih.gov This disruption prevents the recruitment of transcriptional machinery to gene promoters, leading to the suppression of target gene expression. mdpi.com
Research has led to the development of specific benzo[d]isoxazole derivatives with high affinity for BRD4. acs.org For instance, through structure-based design and optimization, potent inhibitors have been identified that demonstrate significant therapeutic effects in preclinical models of castration-resistant prostate cancer (CRPC) by inhibiting the expression of both AR and MYC. acs.orgresearchgate.net Bivalent inhibitors based on the benzo[d]isoxazole scaffold have also been developed, showing even greater potency. nih.gov
Table 1: Potency of Representative Benzo[d]isoxazole BET Inhibitors
| Compound | Target | Binding Affinity (Kd, nM) | Reference |
|---|---|---|---|
| 6i (Y06036) | BRD4(1) | 82 | acs.orgresearchgate.net |
| 7m (Y06137) | BRD4(1) | 81 | acs.orgresearchgate.net |
Hypoxia-Inducible Factor-1α (HIF-1α) Modulation
Benzo[d]isoxazole derivatives have been identified as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity. scispace.comnih.gov HIF-1 is a master transcriptional regulator that allows cells to adapt to hypoxic (low oxygen) environments, a common feature of solid tumors. nih.govnih.gov The HIF-1 protein is a heterodimer composed of an oxygen-sensitive α subunit and a stable β subunit. nih.govwilddata.cn In tumors, the overexpression of HIF-1α drives the expression of genes involved in key cancer progression processes, including angiogenesis (e.g., VEGF), metabolic adaptation, and metastasis. nih.gov
Researchers have reported a series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives that act as powerful inhibitors of HIF-1α transcription. nih.gov These compounds were identified and optimized using dual-luciferase gene reporter assays. scispace.comnih.gov The core benzo[d]isoxazole-3-carboxamide structure was found to be essential for this activity. nih.gov Notably, these inhibitors were shown to suppress HIF-1α transcriptional activity without affecting the levels of HIF-1α protein expression under hypoxic conditions, indicating a specific mechanism of action targeting the transcriptional machinery. acs.org
This inhibition of HIF-1α function leads to the downregulation of its target genes, such as VEGF and pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), in a concentration-dependent manner. nih.gov
Table 2: HIF-1α Transcriptional Inhibitory Activity of Benzo[d]isoxazole Derivatives
| Compound | Assay System | Inhibitory Concentration (IC50, nM) | Reference |
|---|---|---|---|
| Compound 15 | HIF-1α transcription in HEK293T cells | 24 | scispace.comnih.govacs.org |
| Compound 31 | HIF-1α transcription in HEK293T cells | 24 | scispace.comnih.govacs.org |
| Lead Compound 1 | HIF-1α transcription in HEK293T cells | 310 | nih.gov |
Mitochondrial Malate Dehydrogenase 2 (MDH2) Interaction
There is no information available in the current scientific literature describing a direct interaction between this compound derivatives and Mitochondrial Malate Dehydrogenase 2 (MDH2). The primary molecular targets identified for this compound class are distinct from this mitochondrial enzyme.
Gamma-Aminobutyric Acid (GABA) System Modulation
While some isoxazole-containing compounds have been studied for their effects on ionotropic glutamate (B1630785) receptors, such as AMPA receptors, there is no specific evidence to suggest that this compound derivatives directly modulate the Gamma-Aminobutyric Acid (GABA) system. nih.govmdpi.com The GABA system, particularly GABA-A receptors, is the principal target for benzodiazepines, which have a different core chemical structure. nih.gov Research on benzo[d]isoxazole derivatives has not established a direct functional link to GABA receptor modulation. nih.gov
Investigation of Cellular Signaling Pathway Interventions
The interaction of this compound derivatives with protein targets like BET proteins and HIF-1α leads to significant interventions in cellular signaling pathways crucial for cancer cell proliferation and survival.
By inhibiting BRD4, these compounds disrupt the transcriptional programs that are aberrantly activated in various cancers. google.com This leads to the downregulation of key oncogenic signaling pathways. For example, the inhibition of BRD4 by benzo[d]isoxazole derivatives has been shown to suppress the expression of the androgen receptor (AR) and its regulated genes, which is a critical signaling pathway in prostate cancer. researchgate.net Furthermore, the suppression of the MYC oncogene, a downstream target of BRD4, affects numerous cellular processes including cell growth, proliferation, and metabolism. researchgate.netresearchgate.net
The modulation of HIF-1α provides another point of intervention in critical cancer-related signaling. By inhibiting HIF-1α transcriptional activity, these derivatives can block the hypoxia-induced signaling cascade. nih.gov This includes the suppression of angiogenesis through the downregulation of Vascular Endothelial Growth Factor (VEGF) expression. nih.gov It also affects cancer cell metabolism by reducing the expression of enzymes like PDK1, which are involved in the metabolic shift towards glycolysis seen in many tumors. nih.gov The ability to disrupt these pathways highlights the potential of benzo[d]isoxazole derivatives to interfere with tumor growth, vascularization, and metabolic adaptation.
Exploration of Biological Selectivity and Polypharmacology
The benzo[d]isoxazole scaffold is a versatile structural motif in medicinal chemistry, recognized for its ability to form potent and selective ligands for a variety of biological targets. nih.gov While detailed research focusing exclusively on the biological selectivity and polypharmacology of this compound derivatives is limited in publicly accessible literature, extensive studies on related benzo[d]isoxazole analogs provide significant insights into how this chemical class achieves target selectivity and, in some cases, exhibits polypharmacological profiles.
The exploration of biological selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of drug candidates. For benzo[d]isoxazole derivatives, selectivity is often achieved by exploiting subtle differences in the topology and amino acid composition of the target protein's binding site. Modifications to the substituents on the benzo[d]isoxazole core allow for the fine-tuning of interactions, leading to preferential binding to one target over others, even within the same protein family.
Conversely, polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly recognized phenomenon that can be advantageous for treating complex multifactorial diseases. The inherent properties of the benzo[d]isoxazole ring system can be leveraged to design molecules with specific multi-target profiles.
Research into various benzo[d]isoxazole derivatives highlights their potential for high target selectivity.
Inhibitors of CBP/p300 Bromodomains: A series of 5-imidazole-3-methylbenz[d]isoxazoles has been developed as potent and selective inhibitors of the bromodomains of the CREB-binding protein (CBP) and its homolog p300, which are considered therapeutic targets in acute myeloid leukemia (AML). cncb.ac.cn Two representative compounds, 16t (Y16524) and 16u (Y16526) , demonstrated high affinity for the p300 bromodomain. cncb.ac.cn The selectivity of these compounds is a key feature, as inhibiting multiple bromodomain families can lead to toxicity.
| Compound | Target | IC50 (µM) | Selectivity Profile |
| 16t (Y16524) | p300 | 0.01 | High selectivity for CBP/p300 bromodomains. cncb.ac.cn |
| 16u (Y16526) | p300 | 0.03 | High selectivity for CBP/p300 bromodomains. cncb.ac.cn |
Inhibitors of Sphingomyelin (B164518) Synthase 2 (SMS2): In the context of chronic inflammation-associated diseases, 4-benzyloxybenzo[d]isoxazole-3-amine derivatives have been identified as highly potent and selective inhibitors of human sphingomyelin synthase 2 (SMS2). nih.gov A conformational restriction strategy in the design of these molecules led to compounds with high selectivity over the related SMS1 isoform. Compound 15w from this series emerged as a lead candidate with excellent selectivity and in vivo efficacy. nih.gov
| Compound | Target | Potency | Selectivity |
| 15w | SMS2 | High | Highly selective over SMS1. nih.gov |
Inhibitors of Glycine Transporter 1 (GlyT1): Bioisosteric replacement strategies have led to the discovery of 3-(piperidin-4-yl)benzo[d]isoxazole (B3156928) derivatives as potent and selective inhibitors of GlyT1, a target for neurological disorders. Compound 23q from this class was found to be a highly selective GlyT1 inhibitor. dntb.gov.ua
| Compound | Target | Selectivity |
| 23q | GlyT1 | Potential and selective inhibitor. dntb.gov.ua |
While achieving high selectivity is often the primary goal, understanding the broader interaction profile of a compound is essential. Off-target screening of benzo[d]isoxazole derivatives reveals potential polypharmacological actions.
HIF-1α Inhibitors: A study on N-phenylbenzo[d]isoxazole-3-carboxamide derivatives as inhibitors of hypoxia-inducible factor-1α (HIF-1α) transcription included a selectivity screen for a lead compound, Compound 15 . nih.gov This compound was tested against a panel of 33 receptors, ion channels, and enzymes to identify potential off-target activities. The results indicated a high degree of selectivity for the HIF-1α pathway, with no significant effects on most targets tested. However, a notable interaction was observed with monoamine oxidase A (MAO-A), suggesting a potential for a dual-activity profile. nih.gov
Selectivity Panel Results for HIF-1α Inhibitor (Compound 15)
| Target Class | Result | Notable Off-Target |
|---|
This finding illustrates that even highly selective compounds can possess additional biological activities, which could be exploited for therapeutic benefit or may require further optimization to mitigate potential side effects. The benzo[d]isoxazole scaffold thus provides a rich platform for exploring both highly selective ligands and rationally designed polypharmacological agents.
Applications of 3 4 Chlorophenyl Benzo D Isoxazole and Its Analogs As Chemical Probes in Biological Research
The benzo[d]isoxazole scaffold, particularly with substitutions like the 4-chlorophenyl group, represents a privileged structure in medicinal chemistry and chemical biology. Its derivatives are increasingly utilized as sophisticated tools to investigate complex biological systems. As chemical probes, these molecules are designed to selectively interact with specific biological targets, such as enzymes and receptors, enabling researchers to elucidate their functions, study signaling pathways, and identify new therapeutic targets.
Future Directions and Emerging Research Opportunities for 3 4 Chlorophenyl Benzo D Isoxazole Chemistry
Development of Novel and Efficient Synthetic Methodologies
Green Chemistry Approaches: The use of environmentally benign solvents, such as water, and catalyst systems is a growing trend. mdpi.com For instance, clean and efficient syntheses of isoxazole (B147169) derivatives have been reported in aqueous media. mdpi.com This not only reduces the environmental impact but can also simplify purification processes.
One-Pot Reactions: Combining multiple synthetic steps into a single operation, known as a one-pot reaction, significantly improves efficiency by reducing the need for intermediate isolation and purification. mdpi.com The synthesis of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179) has been achieved through a one-pot sequential strategy under ultrasound cavitation, highlighting the potential of this approach. mdpi.com
Catalytic Methods: The use of transition metal catalysts and organocatalysts can facilitate novel bond formations and improve reaction selectivity. For example, molybdenum hexacarbonyl has been used for the ring expansion of isoxazole derivatives to synthesize 4-oxo-1,4-dihydropyridine-3-carboxylates. beilstein-journals.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of isoxazole derivatives. nih.gov
A summary of recent synthetic approaches for related isoxazole structures is presented in Table 1.
| Synthetic Approach | Key Features | Example Compound Class | Reference |
| Aqueous Media Synthesis | Environmentally friendly, simplified purification. | 5-(4-Chlorophenyl)isoxazole | mdpi.com |
| One-Pot Ultrasound-Assisted Synthesis | High efficiency, reduced reaction time. | (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate | mdpi.com |
| Molybdenum-Mediated Ring Expansion | Novel transformation for complex heterocycles. | 4-oxo-1,4-dihydropyridine-3-carboxylates | beilstein-journals.org |
| Microwave-Induced Synthesis | Rapid, solvent-free conditions. | 3,4-disubstituted isoxazole-5(4H)-ones | nih.gov |
Application of Advanced Computational Approaches in Lead Compound Discovery
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. beilstein-journals.org For 3-(4-chlorophenyl)benzo[d]isoxazole and its derivatives, computational methods can provide valuable insights at various stages of the discovery pipeline.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Molecular docking studies have been instrumental in understanding the binding modes of isoxazole derivatives with various biological targets, such as cyclooxygenase-2 (COX-2) and the estrogen receptor. nih.govorientjchem.org For example, docking studies of isoxazole-carboxamide derivatives identified key interactions with COX-2, explaining their inhibitory potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, offering insights into the stability of binding and the role of conformational changes.
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of the this compound scaffold, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for reactivity and intermolecular interactions. mdpi.com
The integration of these computational approaches allows for a more rational and efficient discovery process, reducing the time and cost associated with bringing a new drug to market. beilstein-journals.org
Deepening the Understanding of Molecular Recognition and Target Specificity
A fundamental goal in drug design is to achieve high affinity and selectivity for the intended biological target to maximize therapeutic efficacy and minimize off-target effects. For the this compound scaffold, a deeper understanding of the principles governing its molecular recognition is crucial.
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core and analysis of the resulting changes in biological activity provide critical information about the key structural features required for target binding. nih.gov SAR studies on isoxazole-3-carboxamide (B1603040) derivatives as TRPV1 antagonists, for instance, revealed that specific substitutions are crucial for balancing potency and solubility. nih.gov
X-ray Crystallography: Obtaining crystal structures of this compound analogs in complex with their target proteins provides a detailed, atomic-level view of the binding interactions. This information is invaluable for structure-based drug design. For example, the cocrystal structure of an amino-isoxazole fragment with BRD4 BD1 revealed key interactions that mimicked the endogenous acetylated lysine (B10760008) binding partner. nih.gov
Biophysical Techniques: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on binding affinity, stoichiometry, and kinetics, further elucidating the molecular recognition process.
By combining these experimental techniques with computational modeling, researchers can build a comprehensive picture of how this compound derivatives interact with their biological targets, paving the way for the design of more specific and potent molecules.
Innovation in Chemical Biology Tool Development
Chemical biology tools are essential for dissecting complex biological processes and validating drug targets in a cellular context. The this compound scaffold can serve as a starting point for the development of innovative probes.
Photoaffinity Labeling: This technique uses a photoreactive group to covalently link a small molecule to its protein target upon UV irradiation, enabling target identification and validation. nih.govnih.gov The isoxazole core itself has been explored as a "natively embedded" photo-cross-linker, which can minimize structural perturbations to the parent drug that might otherwise affect its bioactivity. nih.govresearchgate.net This approach has been successfully applied to identify cellular targets of isoxazole-containing drugs. nih.gov
Fluorescent Probes: Attaching a fluorescent dye to the this compound scaffold can allow for the visualization of its subcellular localization and interaction with its target in living cells.
Biotinylated Probes: The incorporation of a biotin (B1667282) tag facilitates the purification of the ligand-protein complex for subsequent identification by mass spectrometry.
The development of such chemical biology tools based on the this compound structure will be instrumental in elucidating its mechanism of action and identifying new therapeutic opportunities.
Rational Design for Enhanced Targeted Biological Interventions
The ultimate goal of medicinal chemistry research on the this compound scaffold is the rational design of new therapeutic agents with improved biological profiles. This involves a multidisciplinary approach that integrates all the aspects discussed above.
Structure-Based Drug Design (SBDD): Leveraging the three-dimensional structure of the target protein, SBDD allows for the design of ligands that fit precisely into the binding site and make optimal interactions. beilstein-journals.org This approach has been used to develop novel benzo[d]isoxazole derivatives as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are attractive targets for cancer therapy. nih.govdntb.gov.ua
Fragment-Based Drug Discovery (FBDD): FBDD starts with the identification of small, low-affinity fragments that bind to the target protein. These fragments are then grown or linked together to create more potent lead compounds. A fragment screen was the starting point for the discovery of a series of isoxazole azepine BET inhibitors. nih.gov
Multi-target-Directed Ligands (MTDLs): For complex diseases like Alzheimer's, targeting a single protein may not be sufficient. The MTDL approach aims to design single molecules that can modulate multiple targets simultaneously. Researchers have designed novel benzisoxazole derivatives that act as both acetylcholinesterase inhibitors and 5-HT4 receptor agonists for the potential treatment of Alzheimer's disease. nih.gov
The future of this compound chemistry is bright, with numerous opportunities for innovation. By embracing novel synthetic methodologies, leveraging advanced computational tools, deepening our understanding of molecular recognition, and developing innovative chemical biology probes, the scientific community can unlock the full therapeutic potential of this versatile scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-chlorophenyl)benzo[d]isoxazole, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via condensation reactions. For example, substituted benzaldehydes are reacted with triazole derivatives in absolute ethanol under reflux (4–6 hours) with glacial acetic acid as a catalyst. Purification involves solvent evaporation, filtration, and crystallization (water-ethanol mixtures yield light-yellow solids with ~54–65% efficiency) .
- Optimization : Key factors include solvent choice (DMSO for solubility), reflux duration (18 hours for cyclization), and post-reaction cooling/stirring (12 hours) to improve crystallinity .
Q. How is the structural characterization of this compound performed to confirm purity and identity?
- Techniques : Use nuclear magnetic resonance (NMR) for functional group analysis, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for stereochemical confirmation. Spectral data should align with literature reports (e.g., melting points, IR peaks) .
- Validation : Cross-check spectral results with computational methods like density functional theory (DFT) to verify electronic properties and molecular geometry .
Advanced Research Questions
Q. What is the inhibitory mechanism of this compound against glutathione reductase (GR), and how does its efficacy compare to structurally similar derivatives?
- Mechanism : The compound exhibits uncompetitive inhibition against GR (IC50 = 0.059 µM, KI = 0.011 ± 0.002 µM), binding selectively to the enzyme-substrate complex and altering the active site conformation .
- Comparative Analysis : Positional isomerism significantly affects activity. For example, 3-(4-chlorophenyl)isoxazole (IC50 = 0.059 mM) is twice as potent as its 5-chloro positional isomer due to optimal halogen placement for enzyme interaction .
Q. How do halogen substitutions (Cl vs. Br) on the phenyl ring influence the inhibitory activity of isoxazole derivatives against glutathione S-transferase (GST)?
- Structure-Activity Relationship : Bromine substitution (e.g., 3-(4-bromophenyl)isoxazole) enhances GST inhibition (IC50 = 0.099 µM) compared to chlorine (IC50 = 0.126 µM). The larger atomic radius of bromine improves hydrophobic interactions with the enzyme’s active site .
- Experimental Design : Use competitive inhibition assays with purified GST and varying inhibitor concentrations to determine KI values. Molecular docking studies (e.g., Figure 5 in evidence) can visualize bromine’s role in binding .
Q. What computational methods are employed to predict the bioactivity and binding interactions of this compound with target enzymes?
- Methods :
- Docking Simulations : Tools like AutoDock Vina model interactions with GR/GST active sites, focusing on hydrogen bonding and π-π stacking .
- Quantum Mechanical Calculations : DFT analyses (e.g., C-PCM solvation models) evaluate electronic properties and solvation effects on inhibition efficacy .
- Validation : Compare computational results with experimental kinetics (e.g., Lineweaver-Burk plots for inhibition type confirmation) .
Q. How do researchers resolve contradictions in reported inhibition types (e.g., uncompetitive vs. noncompetitive) for this compound?
- Approach : Replicate assays under standardized conditions (e.g., human erythrocyte-derived enzymes, pH 7.4, 25°C). Use Michaelis-Menten kinetics and Dixon plots to distinguish inhibition types.
- Case Study : reports uncompetitive inhibition (binding to enzyme-substrate complex), while describes noncompetitive inhibition (binding to allosteric sites). Discrepancies may arise from enzyme sources (e.g., recombinant vs. native) or assay buffers .
Key Recommendations for Researchers
- Experimental Reproducibility : Standardize enzyme sources and assay protocols to minimize variability in inhibition studies.
- Structural Modifications : Explore meta-substitutions on the phenyl ring (e.g., nitro or methoxy groups) to enhance selectivity for GR/GST isoforms.
- Multi-disciplinary Validation : Combine synthetic chemistry, enzymology, and computational modeling to establish robust structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
